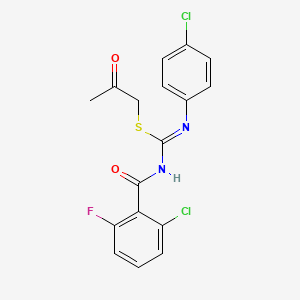

2-Oxopropyl (Z)-N-(2-chloro-6-fluorobenzoyl)-N'-(4-chlorophenyl)carbamimidothioate

Description

2-Oxopropyl (Z)-N-(2-chloro-6-fluorobenzoyl)-N'-(4-chlorophenyl)carbamimidothioate is a structurally complex thiourea derivative characterized by two halogenated aromatic substituents: a 2-chloro-6-fluorobenzoyl group and a 4-chlorophenyl moiety. The compound features a carbamimidothioate core (-N-C(=S)-N-), which is esterified with a 2-oxopropyl group.

The Z-configuration of the carbamimidothioate group implies stereochemical specificity, which may influence intermolecular interactions, such as hydrogen bonding or π-stacking. The halogen substituents (Cl, F) likely enhance lipophilicity and metabolic stability, common traits in bioactive molecules targeting enzymes or receptors . Analytical methods for characterizing such compounds include IR spectroscopy (to identify thiourea C=S stretching near 1220 cm⁻¹) and NMR (to resolve aromatic protons and substituent effects) . Crystallographic tools like SHELX and ORTEP-3 are critical for resolving stereochemistry and molecular conformation .

Properties

IUPAC Name |

2-oxopropyl N-(2-chloro-6-fluorobenzoyl)-N'-(4-chlorophenyl)carbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2FN2O2S/c1-10(23)9-25-17(21-12-7-5-11(18)6-8-12)22-16(24)15-13(19)3-2-4-14(15)20/h2-8H,9H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKVCWKOLYDIGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC(=NC1=CC=C(C=C1)Cl)NC(=O)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Oxopropyl (Z)-N-(2-chloro-6-fluorobenzoyl)-N'-(4-chlorophenyl)carbamimidothioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A carbamimidothioate functional group.

- Substituents that include a chloro and a fluoro group on the benzoyl moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realms of antimicrobial and antiprotozoal effects. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance:

- Antifungal Properties : The compound has been evaluated for its antifungal activity against various strains, demonstrating effective inhibition at certain concentrations.

- Antibacterial Effects : Preliminary data suggest that it may inhibit the growth of specific bacterial strains, although further studies are required to quantify these effects.

Antiprotozoal Activity

The compound's potential as an antiprotozoal agent has been explored in several studies:

- In vitro assays have indicated activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's structure may enhance its ability to penetrate cellular membranes, facilitating its action against protozoan pathogens.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in pathogen metabolism, leading to reduced viability.

- Interaction with Cellular Targets : The presence of halogen substituents may enhance binding affinity to specific biological targets within pathogens.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

- In Vivo Studies : Research involving murine models has demonstrated varying degrees of efficacy against T. brucei. In one study, a related compound showed a significant increase in mean relapse days compared to controls when administered intraperitoneally .

- In Vitro Assays : Compounds structurally similar to this compound exhibited submicromolar IC50 values against T. brucei and Plasmodium falciparum, indicating potent antiprotozoal activity .

- Pharmacokinetic Profiles : The pharmacokinetic properties of related compounds have been studied, revealing favorable oral bioavailability and moderate systemic clearance rates, which are crucial for therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Oxopropyl (Z)-N-(2-chloro-6-fluorobenzoyl)-N'-(4-chlorophenyl)carbamimidothioate are compared below with analogs from the literature:

Table 1: Structural and Functional Comparison of Halogenated Aryl Derivatives

| Compound Name | Key Substituents | Functional Groups | Molecular Weight (g/mol) | Potential Applications | Reference |

|---|---|---|---|---|---|

| Target Compound | 2-chloro-6-fluorobenzoyl, 4-chlorophenyl | Carbamimidothioate, 2-oxopropyl | - | Research (hypothesized) | - |

| VM-6 | Trifluoromethylphenyl, biphenyl | Carboxamido, nitrate ester | 458.11 | Anti-inflammatory, antiviral | |

| N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide | 4-chlorophenyl, cyclopropane | Hydroxamic acid | - | Antioxidant, metal chelator | |

| Sibutramine Related Compound B | 3-chlorophenyl, cyclobutyl | Dimethylamine hydrochloride | - | CNS modulation (appetite suppressant) | |

| 2-(2-chloro-6-fluorophenyl)cyclopropylmethanone oxime | 2-chloro-6-fluorophenyl, 4-fluorophenyl | Oxime, dichlorobenzyl | 466.74 | Agricultural/Pharmaceutical research |

Key Observations:

Functional Group Diversity: The target’s carbamimidothioate group distinguishes it from VM-6’s nitrate ester and ’s hydroxamic acids. Thiourea derivatives are known for metal coordination and enzyme inhibition, whereas hydroxamic acids excel in radical scavenging (e.g., DPPH assays in ). The 2-oxopropyl ester in the target may enhance solubility compared to non-esterified analogs.

Halogenation Patterns :

- The 2-chloro-6-fluoro substitution on the benzoyl group (target) contrasts with VM-6’s trifluoromethylphenyl group. Fluorine’s electronegativity may improve binding affinity in target-receptor interactions .

- 4-chlorophenyl is a recurring motif in bioactive compounds (e.g., Sibutramine analogs in ), often linked to improved metabolic stability and lipophilicity.

Stereochemical Considerations :

- The Z-configuration in the target compound and the oxime geometry in ’s compound highlight the role of stereochemistry in biological activity. Tools like SHELXL and ORTEP-3 are essential for resolving such features .

Potential Applications: While the target’s applications are unspecified, structurally related compounds exhibit diverse activities: antioxidants (), CNS agents (), and agrochemicals ().

Research Methodologies and Challenges

- Analytical Techniques : IR and NMR (as in ) are standard for functional group identification. Mass spectrometry (HRMS-EI, ) and X-ray crystallography (using SHELX ) provide molecular weight and conformational data.

- Synthetic Challenges : Introducing multiple halogen substituents requires precise control to avoid side reactions. ’s synthesis of hydroxamic acids via published protocols underscores the importance of optimized reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.